molecular formula C23H14N2O7 B2710863 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide CAS No. 886180-21-8

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide

Cat. No.: B2710863
CAS No.: 886180-21-8
M. Wt: 430.372
InChI Key: YWNSQWCNKZVDLD-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide is a complex organic compound that features a benzofuran core linked to a benzo[d][1,3]dioxole moiety and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzofuran core with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Nitrobenzamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.

    Chemical Biology: It serves as a probe to study cellular processes and pathways, particularly those related to oxidative stress and apoptosis.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide: Contains a methyl group instead of a nitro group.

Uniqueness

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which can undergo various chemical transformations, enhancing its versatility in synthetic and medicinal chemistry. The combination of the benzofuran and benzo[d][1,3]dioxole moieties also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c26-21(14-7-10-18-19(11-14)31-12-30-18)22-20(16-3-1-2-4-17(16)32-22)24-23(27)13-5-8-15(9-6-13)25(28)29/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNSQWCNKZVDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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